molecular formula C11H13FO2 B13595317 4-(3-Fluoro-4-methoxyphenyl)butanal

4-(3-Fluoro-4-methoxyphenyl)butanal

Katalognummer: B13595317
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: JPDYOXPEXFWUSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluoro-4-methoxyphenyl)butanal is an organic compound with the molecular formula C11H13FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butanal chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)butanal can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired butanal compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Catalysts and other additives may be used to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)butanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Fluoro-4-methoxyphenyl)butanoic acid.

    Reduction: 4-(3-Fluoro-4-methoxyphenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Fluoro-4-methoxyphenyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity through electronic and steric effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Fluoro-4-methoxyphenyl)butanoic acid
  • 4-(3-Fluoro-4-methoxyphenyl)butanol
  • 3-Fluoro-4-methoxybenzaldehyde

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)butanal is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The butanal chain adds further versatility, allowing for various chemical modifications and applications.

Eigenschaften

Molekularformel

C11H13FO2

Molekulargewicht

196.22 g/mol

IUPAC-Name

4-(3-fluoro-4-methoxyphenyl)butanal

InChI

InChI=1S/C11H13FO2/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-8H,2-4H2,1H3

InChI-Schlüssel

JPDYOXPEXFWUSA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CCCC=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.